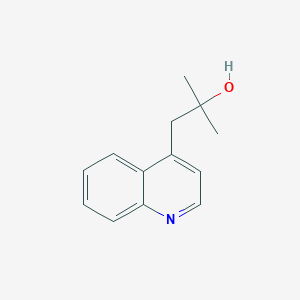
2-Methyl-1-(quinolin-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(quinolin-4-yl)propan-2-ol is a chemical compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(quinolin-4-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of quinoline derivatives with appropriate alkylating agents under controlled conditions. For instance, the reaction of 4-chloroquinoline with 2-methylpropan-2-ol in the presence of a base such as potassium carbonate can yield the desired product. The reaction typically requires refluxing in an appropriate solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(quinolin-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the quinoline ring in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-Methyl-1-(quinolin-4-yl)propan-2-one.
Reduction: Formation of 2-Methyl-1-(dihydroquinolin-4-yl)propan-2-ol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-(quinolin-4-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an antitubercular agent and other therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(quinolin-4-yl)propan-2-ol involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(6-Substituted quinolin-4-yl)-1-alkoxypropan-2-ol: These compounds have similar structures but different substituents on the quinoline ring, leading to variations in biological activity.
Quinoline derivatives: Compounds like 4-hydroxyquinoline and 2-hydroxyquinoline share the quinoline core structure but differ in functional groups.
Uniqueness
2-Methyl-1-(quinolin-4-yl)propan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and the hydroxyl group at specific positions can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-methyl-1-quinolin-4-ylpropan-2-ol |
InChI |
InChI=1S/C13H15NO/c1-13(2,15)9-10-7-8-14-12-6-4-3-5-11(10)12/h3-8,15H,9H2,1-2H3 |
InChI Key |
AGDYYDZEKIBAOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=NC2=CC=CC=C12)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


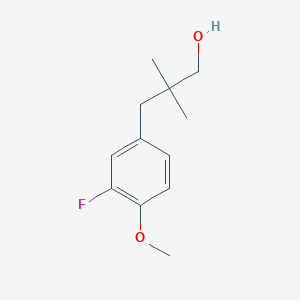
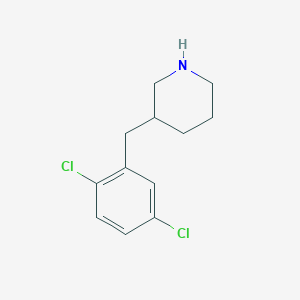
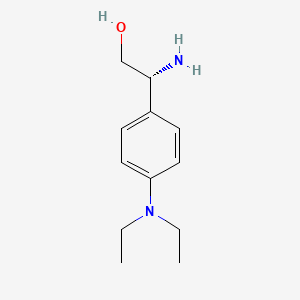
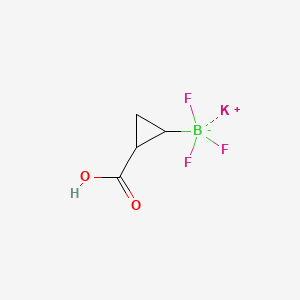
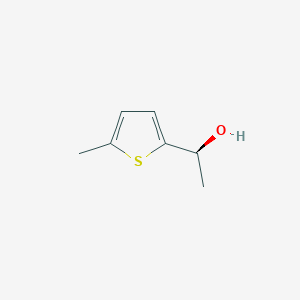
![methyl(6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylatedihydrochloride](/img/structure/B13610538.png)
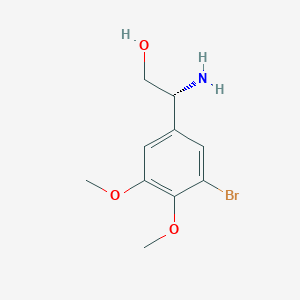
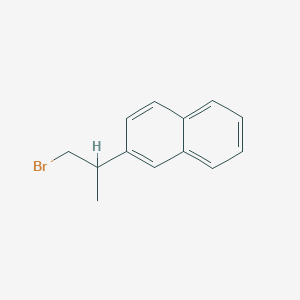
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13610567.png)

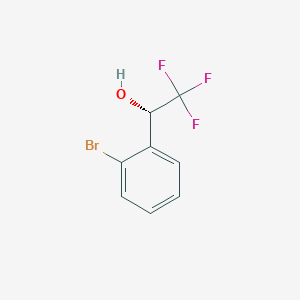
![3-{3-Chloro-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}propanoic acid](/img/structure/B13610580.png)

![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid](/img/structure/B13610604.png)
